REACTION_CXSMILES
|
[CH2:1]([OH:5])[CH2:2][CH2:3][CH3:4]>O1CCCC1.[Pd]>[CH:3]([CH:2]1[CH2:1][O:5]1)=[CH2:4].[CH:1](=[O:5])[CH2:2][CH2:3][CH3:4].[CH2:1]1[O:5][CH:2]1[CH2:3][CH3:4]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(CCC)O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
O1CCCC1
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
catalyst
|
Smiles
|
[Pd]
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Name
|
|
Type
|
product
|
Smiles
|
C(=C)C1OC1
|
Name
|
|
Type
|
product
|
Smiles
|
C(CCC)=O
|
Type | Value | Analysis |
---|---|---|
YIELD: PERCENTYIELD | 55% |
Name
|
|
Type
|
product
|
Smiles
|
C1C(CC)O1
|
Type | Value | Analysis |
---|---|---|
YIELD: PERCENTYIELD | 27% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
REACTION_CXSMILES
|
[CH2:1]([OH:5])[CH2:2][CH2:3][CH3:4]>O1CCCC1.[Pd]>[CH:3]([CH:2]1[CH2:1][O:5]1)=[CH2:4].[CH:1](=[O:5])[CH2:2][CH2:3][CH3:4].[CH2:1]1[O:5][CH:2]1[CH2:3][CH3:4]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(CCC)O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
O1CCCC1
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
catalyst
|
Smiles
|
[Pd]
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Name
|
|
Type
|
product
|
Smiles
|
C(=C)C1OC1
|
Name
|
|
Type
|
product
|
Smiles
|
C(CCC)=O
|
Type | Value | Analysis |
---|---|---|
YIELD: PERCENTYIELD | 55% |
Name
|
|
Type
|
product
|
Smiles
|
C1C(CC)O1
|
Type | Value | Analysis |
---|---|---|
YIELD: PERCENTYIELD | 27% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
REACTION_CXSMILES
|
[CH2:1]([OH:5])[CH2:2][CH2:3][CH3:4]>O1CCCC1.[Pd]>[CH:3]([CH:2]1[CH2:1][O:5]1)=[CH2:4].[CH:1](=[O:5])[CH2:2][CH2:3][CH3:4].[CH2:1]1[O:5][CH:2]1[CH2:3][CH3:4]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(CCC)O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
O1CCCC1
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
catalyst
|
Smiles
|
[Pd]
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Name
|
|
Type
|
product
|
Smiles
|
C(=C)C1OC1
|
Name
|
|
Type
|
product
|
Smiles
|
C(CCC)=O
|
Type | Value | Analysis |
---|---|---|
YIELD: PERCENTYIELD | 55% |
Name
|
|
Type
|
product
|
Smiles
|
C1C(CC)O1
|
Type | Value | Analysis |
---|---|---|
YIELD: PERCENTYIELD | 27% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
REACTION_CXSMILES
|
[CH2:1]([OH:5])[CH2:2][CH2:3][CH3:4]>O1CCCC1.[Pd]>[CH:3]([CH:2]1[CH2:1][O:5]1)=[CH2:4].[CH:1](=[O:5])[CH2:2][CH2:3][CH3:4].[CH2:1]1[O:5][CH:2]1[CH2:3][CH3:4]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(CCC)O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
O1CCCC1
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
catalyst
|
Smiles
|
[Pd]
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Name
|
|
Type
|
product
|
Smiles
|
C(=C)C1OC1
|
Name
|
|
Type
|
product
|
Smiles
|
C(CCC)=O
|
Type | Value | Analysis |
---|---|---|
YIELD: PERCENTYIELD | 55% |
Name
|
|
Type
|
product
|
Smiles
|
C1C(CC)O1
|
Type | Value | Analysis |
---|---|---|
YIELD: PERCENTYIELD | 27% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |